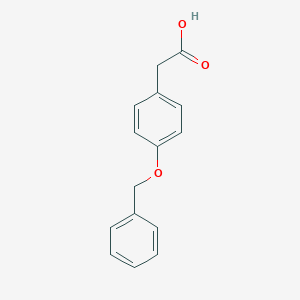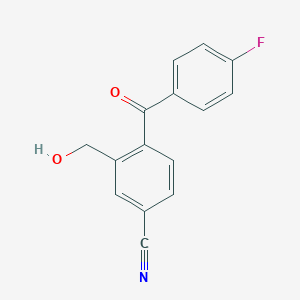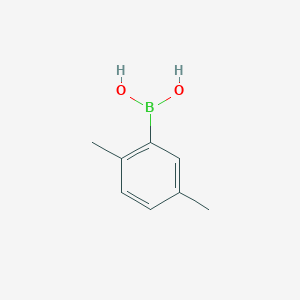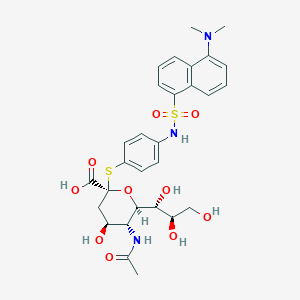
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid, also known as DNS-Neu5Ac, is a sialic acid derivative that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid acts as a competitive inhibitor of sialyltransferases, which are enzymes that transfer sialic acid to glycoproteins and glycolipids. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid competes with the natural substrate, Neu5Ac, for the binding site of sialyltransferases. By inhibiting sialyltransferases, 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can modulate the expression of sialylated glycans on cell surfaces.
Biochemische Und Physiologische Effekte
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has been shown to modulate cell adhesion, migration, and invasion by regulating the expression of sialylated glycans on cell surfaces. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can also modulate the immune response by inhibiting the binding of sialylated glycans to immune receptors, such as siglecs. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has been used to study the role of sialylation in cancer metastasis, inflammation, and viral infection.
Vorteile Und Einschränkungen Für Laborexperimente
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily labeled with fluorescent dyes. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid is a specific inhibitor of sialyltransferases and can be used to modulate the expression of sialylated glycans on cell surfaces. However, 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has some limitations. It is a synthetic compound that may not fully mimic the natural substrate, Neu5Ac. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid may also have off-target effects on other enzymes or proteins.
Zukünftige Richtungen
There are several future directions for research on 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid. One direction is to study the role of sialylation in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to develop 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid analogs that can selectively inhibit specific sialyltransferases or have improved pharmacokinetic properties. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can also be used to study the role of sialylation in host-pathogen interactions and develop new therapeutics for viral infections.
Synthesemethoden
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can be synthesized through a multi-step process involving the protection and deprotection of various functional groups. The synthesis starts with the protection of the carboxyl group of Neu5Ac with an acetyl group, followed by the protection of the hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The amino group is then protected with a dansyl group. The protected Neu5Ac is then coupled with 4-aminophenylthiol to form 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid. The final product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid has been widely used as a tool in glycobiology research. It can be used to study the binding of sialic acid to various proteins, such as lectins, antibodies, and viruses. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can also be used to study the role of sialic acid in cell signaling, immune response, and pathogenesis of diseases. 2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid can be labeled with fluorescent dyes, such as FITC or Cy5, to enable visualization and quantification of sialic acid binding.
Eigenschaften
CAS-Nummer |
141303-70-0 |
|---|---|
Produktname |
2-(N-Dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid |
Molekularformel |
C29H35N3O10S2 |
Molekulargewicht |
649.7 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-5-acetamido-2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]sulfanyl-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C29H35N3O10S2/c1-16(34)30-25-22(35)14-29(28(38)39,42-27(25)26(37)23(36)15-33)43-18-12-10-17(11-13-18)31-44(40,41)24-9-5-6-19-20(24)7-4-8-21(19)32(2)3/h4-13,22-23,25-27,31,33,35-37H,14-15H2,1-3H3,(H,30,34)(H,38,39)/t22-,23+,25+,26+,27+,29-/m0/s1 |
InChI-Schlüssel |
YRNBBVVAZPSEKQ-DWHFJZGISA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)SC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)O |
Andere CAS-Nummern |
141303-70-0 |
Synonyme |
2-(N-dansyl-4-aminophenylthio)-N-acetyl-9-O-acetylneuraminic acid dansyl-APTA-NER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



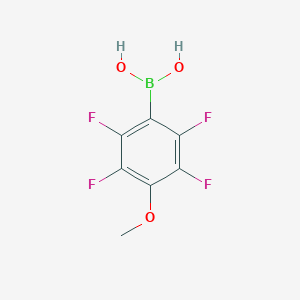
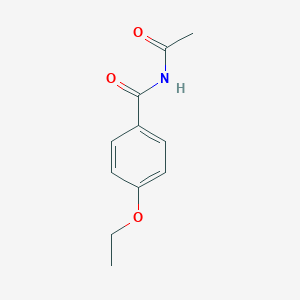
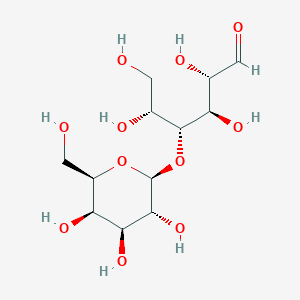
![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)
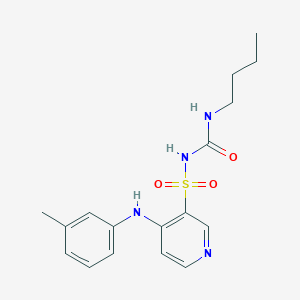
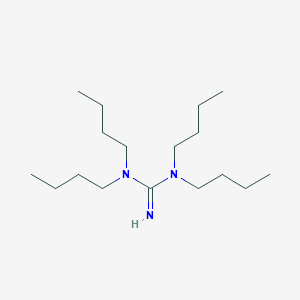
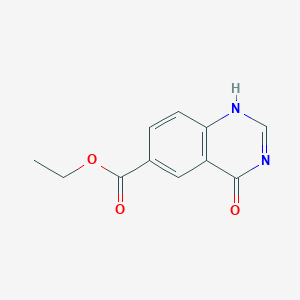
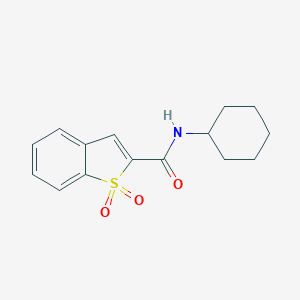
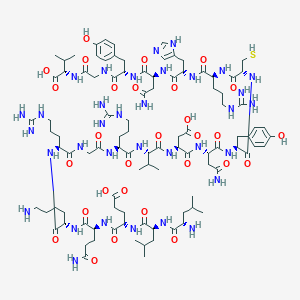
![2-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}ethan-1-ol](/img/structure/B123706.png)
![[2-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane](/img/structure/B123708.png)
